5-Amino-4-fluoro-2-methylphenol: An In-Depth Technical Guide
5-Amino-4-fluoro-2-methylphenol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-4-fluoro-2-methylphenol is a substituted aromatic compound of significant interest as a versatile building block in synthetic organic chemistry. Its unique trifunctional substitution pattern, featuring an amino group, a fluorine atom, and a hydroxyl group on a toluene scaffold, offers a rich platform for the synthesis of complex molecular architectures. While the sulfate salt of this compound has found a niche application in the cosmetics industry, the chemical properties of the free base are of particular relevance to researchers in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom can profoundly influence the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of 5-amino-4-fluoro-2-methylphenol, with a focus on its utility in a research and drug development context.
Chemical Identity and Physical Properties
A definitive CAS number for the free base of 5-Amino-4-fluoro-2-methylphenol has not been prominently reported in public databases. However, its sulfate salt is well-documented, and from its molecular formula, we can deduce the properties of the parent compound.
The sulfate salt, 5-Amino-4-fluoro-2-methylphenol sulfate, is identified by CAS numbers 163183-01-5 and 350482-02-9 .[3][4][5] The molecular formula of the sulfate salt is given as (C₇H₈FNO)₂·H₂SO₄.[3]
Based on this, the key properties of the free base, 5-Amino-4-fluoro-2-methylphenol, are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₈FNO | [3] |
| Molecular Weight | 141.14 g/mol | [3] |
| Appearance | Not specified (likely a solid) | Inferred |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Synthesis and Reaction Chemistry
A plausible synthetic route would start with the nitration of 4-fluoro-2-methylphenol to introduce a nitro group, followed by the reduction of the nitro intermediate to the desired amino group.
Caption: Plausible synthetic pathway for 5-Amino-4-fluoro-2-methylphenol.
Experimental Protocol: General Reduction of a Nitrophenol
This protocol is a generalized procedure for the reduction of a nitrophenol to an aminophenol and should be adapted and optimized for the specific substrate.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitrophenol precursor in a suitable solvent such as ethanol or acetic acid.
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Addition of Reducing Agent: Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.
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Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction mixture and filter off the solid catalyst or iron residues. Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate) if an acid was used.
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Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Spectroscopic Characterization
No specific spectroscopic data (NMR, IR, MS) for 5-Amino-4-fluoro-2-methylphenol has been found in the reviewed literature. However, based on the chemical structure and data from analogous compounds, the expected spectral features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the amine protons, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three different substituents and their relative positions. The methyl group protons would likely appear as a singlet in the upfield region (around 2.0-2.5 ppm). The amine and hydroxyl protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents, with the carbon attached to the hydroxyl group and the fluorine atom showing characteristic downfield shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Amino-4-fluoro-2-methylphenol is expected to exhibit characteristic absorption bands for the different functional groups:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
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N-H stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.
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C-H stretch (aromatic and aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
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C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.
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C-F stretch: A strong absorption band in the region of 1000-1400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of 5-Amino-4-fluoro-2-methylphenol would show a molecular ion peak (M⁺) at m/z = 141.14. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO, HCN, or CH₃.
Applications in Research and Drug Development
While the primary documented application of 5-Amino-4-fluoro-2-methylphenol is in its sulfate salt form as a component in oxidative hair dye formulations, its structural features suggest significant potential as a building block in medicinal chemistry.[7]
The presence of three distinct functional groups allows for selective modification and the introduction of diverse pharmacophores. The fluorine atom is a particularly valuable feature in drug design, as it can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.[1]
Caption: Potential application areas for 5-Amino-4-fluoro-2-methylphenol.
Substituted aminophenols are precursors to a wide range of pharmaceuticals, including analgesics and antipyretics.[8] The unique substitution pattern of 5-Amino-4-fluoro-2-methylphenol could be exploited to synthesize novel compounds with potential therapeutic activities.
Safety and Handling
Specific toxicological data for 5-Amino-4-fluoro-2-methylphenol is not available. However, data for related aminophenol and fluorinated compounds should be considered for handling and safety precautions. Aminophenols, in general, can be irritating to the skin and eyes and may be harmful if swallowed or inhaled.[3] Fluorinated organic compounds can have varying toxicological profiles, and some can be metabolized to toxic byproducts.[1]
General Handling Precautions:
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Use in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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Wash hands thoroughly after handling.
Conclusion
5-Amino-4-fluoro-2-methylphenol is a chemical intermediate with considerable potential, particularly in the field of drug discovery. Its trifunctional nature, combined with the strategic placement of a fluorine atom, makes it an attractive starting material for the synthesis of novel bioactive molecules. While its application has been primarily documented in the form of its sulfate salt for cosmetic purposes, further research into the synthesis, characterization, and reaction chemistry of the free base is warranted to fully unlock its potential as a versatile building block for the scientific community. The lack of comprehensive public data on the free base highlights an opportunity for further academic and industrial investigation.
References
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